

Application Notes and Protocols for Investigating NF- κ B Signaling Pathways with NU223612

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Compound of Interest

Compound Name: NU223612
Cat. No.: B15139087

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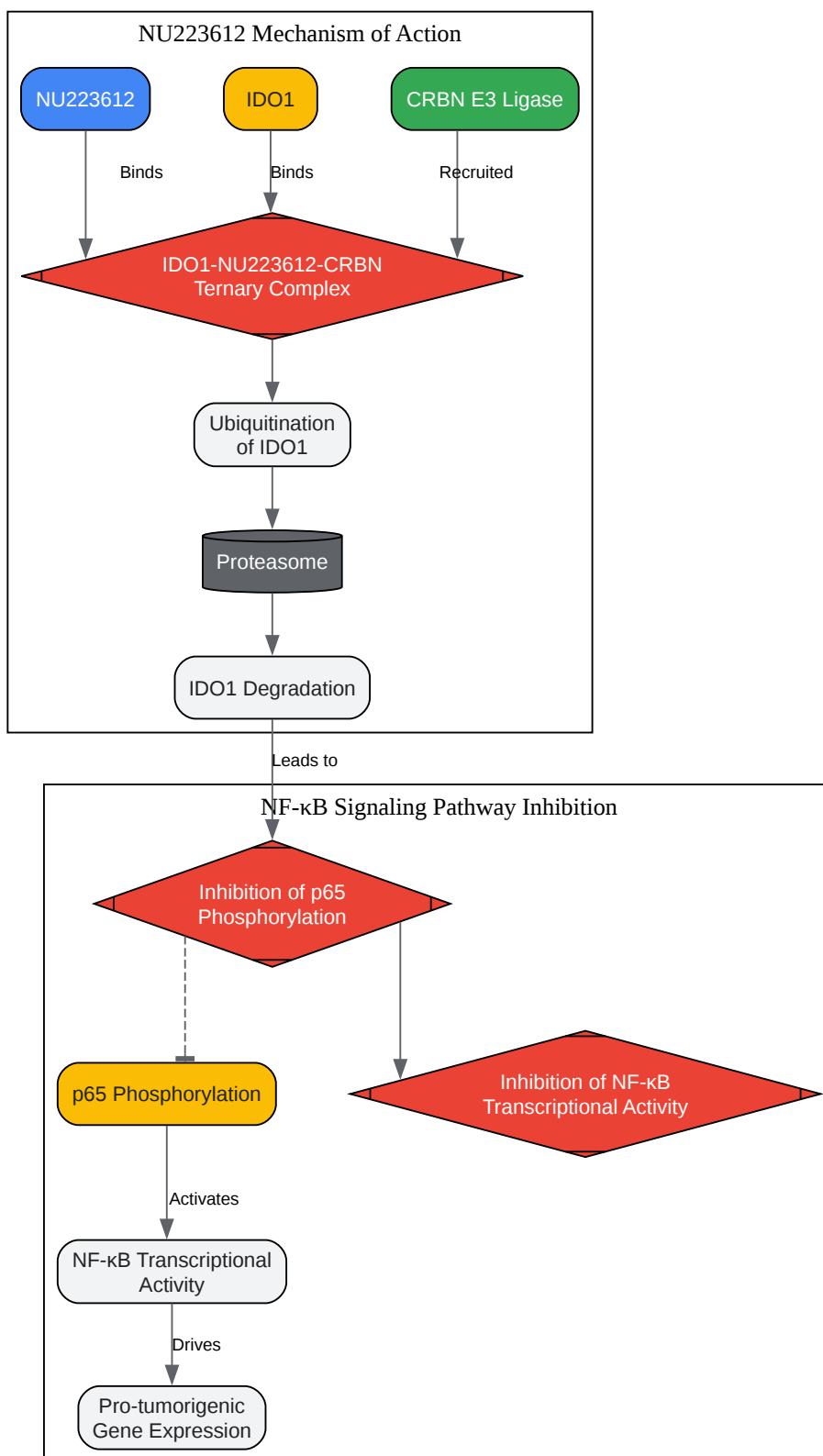
Introduction

NU223612 is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Indoleamine 2,3-dioxygenase 1 (IDO1).^{[1][2][3]} IDO1 is an immunosuppressive enzyme that plays a crucial role in tumor immune evasion through both its canonical enzymatic activity, the catabolism of tryptophan to kynurenine, and non-enzymatic functions.^{[2][4][5]} Recent studies have unveiled a non-canonical, non-enzymatic role for IDO1 in promoting cancer progression through the activation of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.^{[1][6]} **NU223612** offers a powerful tool to investigate this non-enzymatic function of IDO1 by potently degrading the IDO1 protein, thereby inhibiting downstream NF- κ B signaling.^{[1][4]}

These application notes provide a comprehensive overview of **NU223612**, its mechanism of action, and detailed protocols for its use in studying the IDO1-NF- κ B signaling axis.

Mechanism of Action

NU223612 is a heterobifunctional molecule that consists of a ligand that binds to IDO1 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of IDO1, marking it for degradation by the proteasome.[1] By degrading the entire IDO1 protein, **NU223612** ablates both the enzymatic and non-enzymatic functions of IDO1.[2][4] A key non-enzymatic function of IDO1 is the activation of the NF-κB pathway. **NU223612**-mediated degradation of IDO1 leads to a significant reduction in the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.[1][6]



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Figure 1: Mechanism of **NU223612**-induced IDO1 degradation and subsequent inhibition of NF- κ B signaling.

Data Presentation

The following tables summarize the quantitative data available for **NU223612**.

Table 1: IDO1 Degradation Potency (DC50)

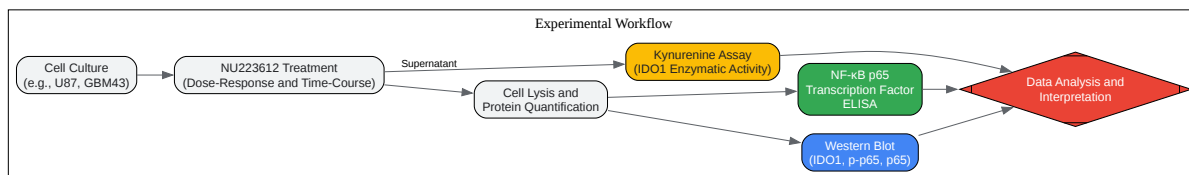
Cell Line	DC50 (μ M)	Reference
U87 (Glioblastoma)	0.3290	[6]
GBM43 (Glioblastoma)	0.5438	[6]

Table 2: Effect of **NU223612** on NF- κ B Signaling

Parameter	Effect	Cell Line	Concentration	Reference
p65 Phosphorylation	Decreased	U87, GBM43, MDA-MB-231	10 μ M	[1][6]
NF- κ B p65 Transcriptional Factor DNA Binding Activity	Significantly Diminished	U87	10 μ M	[1]

Experimental Protocols

Detailed methodologies for key experiments to investigate the effect of **NU223612** on the NF- κ B signaling pathway are provided below.



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References

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